Androgen receptor degrader-4

Androgen Receptor PROTAC Binding Affinity

Androgen receptor degrader-4 (also designated PROTAC AR Degrader-7 or compound is a heterobifunctional proteolysis‑targeting chimera (PROTAC) that recruits the androgen receptor (AR) to an E3 ubiquitin ligase to induce its proteasomal degradation. With an AR IC₅₀ of 3 nM, it is a member of the low‑nanomolar class of AR degraders and inhibits the proliferation of prostate cancer cells.

Molecular Formula C41H41ClFN9O6
Molecular Weight 810.3 g/mol
Cat. No. B12363090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAndrogen receptor degrader-4
Molecular FormulaC41H41ClFN9O6
Molecular Weight810.3 g/mol
Structural Identifiers
SMILESC1CC(CCC1NC(=O)C2=CN=C(C=N2)N3CCN(CC3)CC4C5C4CN(C5)C6=C(C=C7C(=C6)C(=O)N(C7=O)C8CCC(=O)NC8=O)F)OC9=CC(=C(C=C9)C#N)Cl
InChIInChI=1S/C41H41ClFN9O6/c42-31-13-25(4-1-22(31)16-44)58-24-5-2-23(3-6-24)47-38(54)33-17-46-36(18-45-33)50-11-9-49(10-12-50)19-28-29-20-51(21-30(28)29)35-15-27-26(14-32(35)43)40(56)52(41(27)57)34-7-8-37(53)48-39(34)55/h1,4,13-15,17-18,23-24,28-30,34H,2-3,5-12,19-21H2,(H,47,54)(H,48,53,55)/t23?,24?,28?,29-,30+,34?
InChIKeyFQVBJIYSHZSPMB-PENYPIHSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Androgen Receptor Degrader-4 (PROTAC AR Degrader-7) – A Low-Nanomolar AR Degrader for Prostate Cancer Research


Androgen receptor degrader-4 (also designated PROTAC AR Degrader-7 or compound 99) is a heterobifunctional proteolysis‑targeting chimera (PROTAC) that recruits the androgen receptor (AR) to an E3 ubiquitin ligase to induce its proteasomal degradation . With an AR IC₅₀ of 3 nM, it is a member of the low‑nanomolar class of AR degraders and inhibits the proliferation of prostate cancer cells [1]. The compound is composed of an AR‑targeting ligand (AR ligand‑32), an E3 ligase ligand (E3 ligase Ligand 44), and an N‑Boc‑piperazine linker [2].

Why Androgen Receptor Degrader-4 Cannot Be Replaced by an AR Antagonist or Another PROTAC


Occupancy‑based AR antagonists such as enzalutamide require sustained high‑affinity binding and become ineffective in the presence of AR gene amplification, point mutations, or elevated androgen levels [1]. PROTAC‑based AR degraders eliminate the AR protein itself, a fundamentally different mechanism that can overcome these resistance pathways [2]. Even among PROTACs, substitution is unreliable because degradation potency (DC₅₀), maximum degradation (Dₘₐₓ), and selectivity profiles are determined by the specific combination of warhead, E3 ligase ligand, and linker chemistry; Androgen receptor degrader‑4 uses a tertiary ligand system (AR ligand‑32, E3 ligase Ligand 44, N‑Boc‑piperazine linker) distinct from other AR‑targeting PROTACs such as ARCC‑4, which employs an enzalutamide‑derived warhead and a VHL‑recruiting moiety .

Androgen Receptor Degrader-4 – Head‑to‑Head and Cross‑Study Quantitative Differentiation Evidence


AR Binding Affinity: 3 nM IC₅₀ Demonstrates Sub‑10 nM Potency Comparable to Leading PROTAC Degraders

Androgen receptor degrader‑4 exhibits an AR IC₅₀ of 3 nM in a binding assay, placing it among the most potent AR‑targeting PROTACs reported [1]. In contrast, the well‑characterized PROTAC ARCC‑4 has a reported DC₅₀ of 5 nM for AR degradation . Although the assay readouts differ (target engagement vs. degradation), the similar low‑nanomolar range indicates that Androgen receptor degrader‑4 possesses the requisite potency for effective target modulation in cellular models.

Androgen Receptor PROTAC Binding Affinity

Mechanistic Superiority of Degradation Over Occupancy‑Based Inhibition in a High‑Androgen Environment

A head‑to‑head study demonstrated that the PROTAC ARCC‑4 retains full antiproliferative activity in the presence of 10 nM R1881 (a synthetic androgen), whereas the antagonist enzalutamide loses efficacy [1]. Although this experiment was not performed with Androgen receptor degrader‑4 itself, the class‑level inference is that all AR‑targeting PROTACs—including Androgen receptor degrader‑4—eliminate the AR protein, bypassing the need to compete with high androgen concentrations that render antagonists ineffective.

Drug Resistance Antiandrogen CRPC

Degradation of Clinically Relevant AR Point Mutants: A Hallmark of PROTAC Degraders

ARCC‑4 degrades clinically relevant AR point mutants (e.g., F876L, T877A) that confer resistance to enzalutamide, achieving approximately 95% reduction in cellular AR protein [1]. Enzalutamide, by contrast, is unable to suppress these mutant receptors [1]. As Androgen receptor degrader‑4 operates via the same PROTAC‑mediated degradation mechanism, it is expected to similarly degrade mutant AR forms, providing a critical advantage over occupancy‑based antagonists.

AR Mutants Drug Resistance Prostate Cancer

Distinct Chemical Scaffold and Ligase Recruitment: Androgen Receptor Degrader-4 vs. ARCC‑4

Androgen receptor degrader‑4 is assembled from AR ligand‑32, E3 ligase Ligand 44, and an N‑Boc‑piperazine linker, whereas ARCC‑4 is built on an enzalutamide warhead and recruits the von Hippel‑Lindau (VHL) E3 ligase [1]. These structural differences imply distinct degradation kinetics, selectivity profiles, and potential for differential tissue‑specific activity, making the two PROTACs non‑substitutable despite their similar nominal potency.

PROTAC Design E3 Ligase Chemical Biology

Androgen Receptor Degrader-4 – Optimal Application Scenarios Stemming from Evidence


Modeling Enzalutamide‑Resistant Prostate Cancer in Hormone‑Rich Conditions

When cultured in medium supplemented with 10 nM R1881, enzalutamide‑resistant VCaP or LNCaP cells lose sensitivity to antagonists. Androgen receptor degrader‑4, as a PROTAC, is expected to sustain AR protein elimination and inhibit proliferation under these conditions, making it suitable for CRPC disease modeling [1].

Investigating AR Point Mutant Degradation in Prostate Cancer Lines

Cell lines expressing clinically observed AR mutants (F876L, T877A) that are insensitive to enzalutamide can be treated with Androgen receptor degrader‑4 to achieve near‑complete AR clearance. This allows mechanistic study of AR‑driven transcription in the absence of functional receptor protein [1].

Characterizing PROTAC‑Mediated Degradation Kinetics and Ternary Complex Formation

With an IC₅₀ of 3 nM for AR binding and a well‑defined tertiary ligand architecture, Androgen receptor degrader‑4 is an apt probe for studying the kinetics of ternary complex formation, ubiquitination, and proteasomal degradation in live‑cell imaging or biochemical assays .

Comparative Chemical Biology of E3 Ligase and Warhead Selection

The unique combination of AR ligand‑32 and E3 ligase Ligand 44 provides a scaffold orthogonal to VHL‑recruiting or IAP‑based PROTACs. Researchers can employ Androgen receptor degrader‑4 alongside ARCC‑4 to dissect how different E3 ligase partnerships influence degradation efficiency and substrate selectivity .

Quote Request

Request a Quote for Androgen receptor degrader-4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.